2',3',4',5',6'-Pentafluoroacetophenone has been utilized as a substrate in the asymmetric synthesis of chiral alcohols. A study published in the journal "Tetrahedron Letters" demonstrated the successful application of ketoreductase isolated from the cyanobacterium Synechococcus sp. strain PCC 7942 to achieve the asymmetric reduction of 2',3',4',5',6'-pentafluoroacetophenone to yield a chiral alcohol with high enantioselectivity []. This research highlights the potential of 2',3',4',5',6'-pentafluoroacetophenone as a valuable starting material for the synthesis of enantiopure alcohols, which are essential building blocks in various pharmaceutical and agrochemical applications.
2',3',4',5',6'-Pentafluoroacetophenone is an aromatic ketone characterized by the presence of five fluorine atoms attached to the phenyl ring of acetophenone. Its molecular formula is with a molecular weight of approximately 210.1 g/mol. The compound appears as a clear, colorless to pale yellow liquid with a melting point of 130.5 °C and a boiling point ranging from 130 to 131 °C . It is known for its reactivity due to the electronegative fluorine atoms, which significantly influence its chemical properties and biological activity.
The mechanism of action for 2',3',4',5',6'-pentafluoroacetophenone is not directly applicable as it's not a biological compound. However, its role as a substrate in enzymatic reactions involving ketoreductases involves the reduction of the carbonyl group (C=O) to a hydroxyl group (C-OH) by the enzyme [].
Several synthesis methods for 2',3',4',5',6'-pentafluoroacetophenone have been documented:
2',3',4',5',6'-Pentafluoroacetophenone has several notable applications:
Interaction studies involving 2',3',4',5',6'-pentafluoroacetophenone focus on its behavior in different chemical environments. Under UV irradiation, it can engage in hydrogen abstraction reactions, particularly in micellar solutions, which can affect its reactivity and stability. These interactions are crucial for understanding its role in organic synthesis and potential environmental impacts.
Several compounds share structural similarities with 2',3',4',5',6'-pentafluoroacetophenone. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Acetophenone | C8H8O | Lacks fluorine substituents; less reactive |
Pentafluorobenzoyl chloride | C7ClF5O | Contains chlorine instead of hydrogen; more reactive |
Trifluoroacetophenone | C9H7F3O | Contains three fluorines; less electronegative |
2,4-Difluoroacetophenone | C8H6F2O | Contains two fluorines; moderate reactivity |
The presence of five fluorine atoms in 2',3',4',5',6'-pentafluoroacetophenone significantly enhances its electrophilicity and reactivity compared to these similar compounds, making it particularly useful in specialized chemical applications.
Irritant